molecular formula C19H16N4O2S B11460325 2-(benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-(benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11460325
M. Wt: 364.4 g/mol
InChI Key: GBKYKSKWUGHJSF-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of new therapeutic agents. The presence of both benzylsulfanyl and methoxyphenyl groups in its structure suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors such as 3-amino-1,2,4-triazole and a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions using 3-methoxyphenylboronic acid or 3-methoxyphenyl halides in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core or the benzylsulfanyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl group or the triazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halides, boronic acids, and organometallic reagents in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new therapeutic agents, particularly for the treatment of cancer, infectious diseases, and neurological disorders.

    Biological Studies: As a probe to study the biological pathways and molecular targets involved in its mechanism of action.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the benzylsulfanyl and methoxyphenyl groups may enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the methoxy group, which may affect its biological activity and selectivity.

    2-(Methylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Contains a methylsulfanyl group instead of a benzylsulfanyl group, which may influence its chemical reactivity and pharmacokinetic properties.

    5-(3-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Lacks the benzylsulfanyl group, which may reduce its potency and selectivity.

Uniqueness

2-(Benzylsulfanyl)-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to the presence of both benzylsulfanyl and methoxyphenyl groups, which may confer distinct biological activities and chemical properties. This combination of functional groups may enhance its potential as a therapeutic agent and its versatility in various scientific applications.

Properties

Molecular Formula

C19H16N4O2S

Molecular Weight

364.4 g/mol

IUPAC Name

2-benzylsulfanyl-5-(3-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C19H16N4O2S/c1-25-15-9-5-8-14(10-15)16-11-17(24)23-18(20-16)21-19(22-23)26-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,20,21,22)

InChI Key

GBKYKSKWUGHJSF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)N3C(=N2)N=C(N3)SCC4=CC=CC=C4

Origin of Product

United States

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